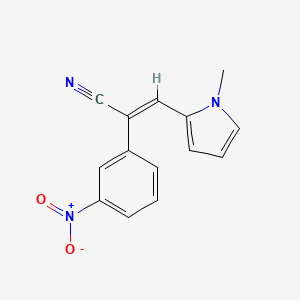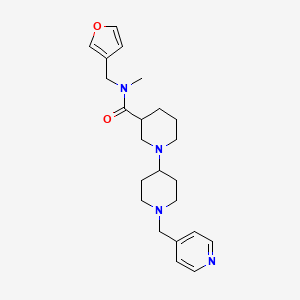
3-(1-methyl-1H-pyrrol-2-yl)-2-(3-nitrophenyl)acrylonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1-methyl-1H-pyrrol-2-yl)-2-(3-nitrophenyl)acrylonitrile is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is known for its unique properties and has been extensively studied for its synthesis methods, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments. In
作用机制
The mechanism of action of 3-(1-methyl-1H-pyrrol-2-yl)-2-(3-nitrophenyl)acrylonitrile involves the inhibition of cell growth by inducing apoptosis. This compound has been found to interact with the mitochondria in cancer cells, leading to the release of cytochrome c and activation of caspases. This, in turn, leads to the cleavage of various proteins, including PARP, resulting in cell death.
Biochemical and Physiological Effects:
3-(1-methyl-1H-pyrrol-2-yl)-2-(3-nitrophenyl)acrylonitrile has been found to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis. It has also been found to have anti-inflammatory properties. In vivo studies have shown that this compound has a low toxicity profile and does not cause significant adverse effects.
实验室实验的优点和局限性
The advantages of using 3-(1-methyl-1H-pyrrol-2-yl)-2-(3-nitrophenyl)acrylonitrile in lab experiments include its unique properties, low toxicity profile, and potential applications in various fields. However, the limitations of using this compound include its high cost and the need for specialized equipment and expertise for its synthesis.
未来方向
There are several future directions for further research on 3-(1-methyl-1H-pyrrol-2-yl)-2-(3-nitrophenyl)acrylonitrile. These include:
1. Studying the structure-activity relationship of this compound to identify more potent analogs with anticancer properties.
2. Investigating the potential applications of this compound in other fields, such as materials science and organic synthesis.
3. Studying the pharmacokinetics and pharmacodynamics of this compound to optimize its use in cancer treatment.
4. Developing new synthesis methods for this compound to reduce its cost and increase its accessibility for research purposes.
5. Investigating the potential of this compound as a lead compound for the development of new drugs for other diseases.
Conclusion:
In conclusion, 3-(1-methyl-1H-pyrrol-2-yl)-2-(3-nitrophenyl)acrylonitrile is a unique compound with potential applications in various fields. Its synthesis methods, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been extensively studied. Further research on this compound is necessary to fully explore its potential and develop new applications for it.
合成方法
The synthesis of 3-(1-methyl-1H-pyrrol-2-yl)-2-(3-nitrophenyl)acrylonitrile involves the reaction between 3-nitrobenzaldehyde and 1-methyl-2-pyrrolidinone in the presence of potassium carbonate. The reaction is carried out under reflux conditions for several hours, and the resulting product is purified using column chromatography. This method has been optimized to obtain high yields of the product and has been widely used in the synthesis of 3-(1-methyl-1H-pyrrol-2-yl)-2-(3-nitrophenyl)acrylonitrile.
科学研究应用
The unique properties of 3-(1-methyl-1H-pyrrol-2-yl)-2-(3-nitrophenyl)acrylonitrile make it an attractive compound for scientific research. This compound has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, 3-(1-methyl-1H-pyrrol-2-yl)-2-(3-nitrophenyl)acrylonitrile has been studied for its anticancer properties. It has been found to inhibit the growth of cancer cells by inducing apoptosis. In materials science, this compound has been used as a building block for the synthesis of novel materials with unique properties. In organic synthesis, it has been used as a key intermediate in the synthesis of various compounds.
属性
IUPAC Name |
(E)-3-(1-methylpyrrol-2-yl)-2-(3-nitrophenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2/c1-16-7-3-6-13(16)9-12(10-15)11-4-2-5-14(8-11)17(18)19/h2-9H,1H3/b12-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWFMGTCOUQPEAT-XFXZXTDPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C=C(C#N)C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=CC=C1/C=C(/C#N)\C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(1-methylpyrrol-2-yl)-2-(3-nitrophenyl)prop-2-enenitrile | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(methylsulfonyl)-1-piperazinyl]pyrimidine](/img/structure/B5295204.png)
![3-[4-(5-chloro-3-methoxy-2-propoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B5295226.png)

![3-(2-chloro-6-methyl-3-quinolinyl)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5295231.png)
![2-({[(4,5-diethyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B5295237.png)

![[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl 2-furoate](/img/structure/B5295251.png)
![(2S*,4S*,5R*)-5-(3-chlorophenyl)-1-methyl-4-({[(3-methylpyridin-2-yl)methyl]amino}carbonyl)pyrrolidine-2-carboxylic acid](/img/structure/B5295258.png)

![3-[(4-methylbenzyl)thio]-2(1H)-quinoxalinone](/img/structure/B5295266.png)
![N-isopropyl-1-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxamide](/img/structure/B5295278.png)
![N-(2-ethylphenyl)-4-[2-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5295287.png)
![1-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N-methylpiperidine-3-carboxamide](/img/structure/B5295292.png)